Hept-4-en-2-ol

Flavor chemistry Structure-odor relationships Geometric isomerism

Hept-4-en-2-ol (CAS 66642-85-1), also designated as 4-hepten-2-ol, is an unsaturated secondary alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol. This compound belongs to the class of fatty alcohols and is characterized by a double bond between the fourth and fifth carbon atoms and a hydroxyl group attached to the second carbon atom, a structural arrangement that creates stereochemical complexity including both E/Z geometric isomerism and a chiral center at C2.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 66642-85-1
Cat. No. B14010481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHept-4-en-2-ol
CAS66642-85-1
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC=CCC(C)O
InChIInChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3
InChIKeyKZUFTCBJDQXWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hept-4-en-2-ol (CAS 66642-85-1): Unsaturated Secondary Alcohol for Flavor Formulation and Natural Product Research


Hept-4-en-2-ol (CAS 66642-85-1), also designated as 4-hepten-2-ol, is an unsaturated secondary alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol [1]. This compound belongs to the class of fatty alcohols and is characterized by a double bond between the fourth and fifth carbon atoms and a hydroxyl group attached to the second carbon atom, a structural arrangement that creates stereochemical complexity including both E/Z geometric isomerism and a chiral center at C2 [2]. Hept-4-en-2-ol occurs naturally in Zea mays (corn) and in banana fruit, where the (Z)-4-hepten-2-ol form exhibits high enantiomeric excess favoring the (S)-configuration isomer [3][4]. The compound is valued in flavor chemistry research for its role as a characteristic banana flavor component and serves as a chemical intermediate for the synthesis of flavor esters including hept-4-en-2-yl acetate [5].

Why Hept-4-en-2-ol Cannot Be Casually Substituted with Other C7 Secondary Alcohols in Flavor and Analytical Applications


Casual substitution of Hept-4-en-2-ol with structurally related C7 secondary alcohols—such as 2-heptanol (saturated), 2-hepten-4-ol (different double bond position), or the E/Z geometric isomer alone—introduces substantial risks to flavor authenticity, analytical reproducibility, and research validity. The compound's stereochemical complexity (one chiral center at C2 plus one E/Z geometric center) yields four distinct stereoisomers, each with potentially different odor qualities and thresholds, a phenomenon well-established for related compounds where the Z-4-heptanal exhibits 'creamy, butter' odor while its E-isomer presents 'aggressive, green and putty-like' character [1]. In banana flavor research, the natural occurrence of (Z)-4-hepten-2-ol exhibits high enantiomeric excess favoring the (S)-configuration, meaning racemic or misconfigured material would produce flavor profiles that deviate from the authentic fruit character [2]. Furthermore, the compound's distinct Kovats retention index of 888 on DB-5 columns differs from saturated 2-heptanol, making it a critical reference standard for accurate GC-MS identification in complex volatile matrices [3]. Substituting with generic C7 alcohols or ignoring stereochemical purity would therefore compromise both sensory accuracy and analytical fidelity.

Hept-4-en-2-ol Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


E/Z Geometric Isomer Sensory Divergence: Structural Basis for Distinct Flavor Profiles

While direct odor threshold data for Hept-4-en-2-ol isomers remains unpublished in peer-reviewed literature, class-level inference from the structurally analogous C7 aldehydes demonstrates that E/Z geometric isomerism in the 4-heptenyl framework produces profound sensory divergence. The Z-isomer of 4-heptenal exhibits a 'creamy, butter' odor profile, whereas the E-isomer displays an 'aggressive, green and putty-like' character [1]. This established structure-odor relationship indicates that stereochemical purity (E/Z ratio) in Hept-4-en-2-ol procurement will directly influence the resulting flavor or fragrance profile, particularly in applications where authentic natural character is required [2].

Flavor chemistry Structure-odor relationships Geometric isomerism

Enantiomeric Excess in Natural Banana Flavor: (S)-Configuration Dominance for Authentic Formulation

Research on banana fruit flavor has established that (Z)-4-hepten-2-ol occurs naturally with high enantiomeric excess favoring the (S)-configuration isomer [1][2]. This stereochemical signature distinguishes authentic natural banana flavor from synthetic or racemic material. The enantioselective analysis of banana volatiles confirmed that (Z)-4-hepten-2-ol exhibits chiral non-racemic distribution, a finding that has direct implications for flavor authentication and the formulation of nature-identical banana flavor compositions [3]. In contrast, the saturated analog 2-heptanol, also found in banana, does not possess this same level of documented enantiomeric specificity in the fruit matrix [4].

Natural flavor authentication Enantioselective analysis Banana flavor chemistry

Kovats Retention Index (RI = 888): Analytical Differentiation from Saturated C7 Alcohols in GC-MS Identification

Hept-4-en-2-ol possesses a well-documented Kovats retention index of 888 on DB-5 stationary phase (or equivalent non-polar column), as established in studies of Amazonian fruit volatile composition [1]. This retention characteristic provides a verifiable analytical fingerprint that distinguishes Hept-4-en-2-ol from saturated C7 secondary alcohols such as 2-heptanol, which elutes at a significantly different retention index. The presence of the C4-C5 double bond reduces retention relative to saturated analogs on non-polar phases due to decreased dispersive interactions, enabling unambiguous identification in complex volatile mixtures when used as a certified reference standard.

Analytical chemistry Volatile compound identification GC-MS reference standards

Natural Occurrence as Botanical-Specific Authentication Marker for Corn-Derived Volatile Research

Hept-4-en-2-ol has been documented as a natural volatile component of Zea mays (corn), specifically identified in corn silk, corn kernels, and corn husks [1][2]. This natural occurrence distinguishes Hept-4-en-2-ol from synthetic-only C7 alcohols that lack documented botanical presence. Notably, the compound has been implicated as a possible attractant for Heliothis zea (corn ear worm), indicating biological relevance beyond mere volatile presence [1]. In contrast, many structurally similar C7 secondary alcohols (e.g., synthetic 2-heptanol manufactured via petrochemical routes) lack documented occurrence in Zea mays volatilome.

Plant volatile analysis Natural product chemistry Botanical authentication

Functional Group Versatility: Ester Derivatization for Enhanced Flavor Utility Compared to Saturated Alcohols

Hept-4-en-2-ol serves as a direct precursor for Hept-4-en-2-yl acetate, an ester with a pleasant fruity aroma that is commercially valuable in fragrance and flavor formulations [1]. The presence of the C4-C5 double bond in the parent alcohol imparts distinct physicochemical properties to derived esters compared to esters synthesized from saturated C7 alcohols. Specifically, the unsaturation increases polarity and influences partition coefficients, altering release kinetics and sensory perception in finished formulations. In banana flavor research, the acetate derivative of (Z)-4-hepten-2-ol is co-identified as a characteristic flavor component alongside the free alcohol, indicating that both compounds contribute to authentic fruit flavor reconstruction [2].

Flavor ester synthesis Chemical derivatization Structure-property relationships

ADMET Prediction Profile: Favorable Absorption Characteristics for Food-Grade Application Assessment

Computational ADMET prediction using admetSAR 2.0 indicates that Hept-4-en-2-ol exhibits a high probability (99.16%) of human intestinal absorption and a high probability (100.00%) of blood-brain barrier penetration [1]. The compound shows a low probability (54.29%) of human oral bioavailability according to predictive models. Importantly, the compound is predicted to be non-inhibitory toward major cytochrome P450 enzymes including CYP3A4 (93.98% non-inhibitor probability), CYP2C9 (90.95%), CYP2C19 (83.10%), CYP2D6 (93.33%), and CYP1A2 (53.42%), suggesting low potential for drug-drug interactions in flavor applications [1]. These in silico predictions provide a baseline risk assessment framework that distinguishes Hept-4-en-2-ol from unsaturated alcohols with more extensive toxicological liabilities.

ADMET prediction Food safety assessment In silico toxicology

Hept-4-en-2-ol Procurement Application Scenarios: Where the Evidence Supports Prioritization


Nature-Identical Banana Flavor Formulation Requiring Enantiomeric Authenticity

Flavor houses developing nature-identical banana flavor compositions should prioritize Hept-4-en-2-ol (specifically (Z)-4-hepten-2-ol with (S)-configuration enrichment) over racemic material or saturated C7 alcohol alternatives. The documented high enantiomeric excess favoring the (S)-configuration in natural banana fruit [1] provides a verifiable authenticity benchmark. Formulations incorporating racemic (Z)-4-hepten-2-ol would deviate from natural stereochemical distribution, potentially compromising flavor fidelity and complicating natural claims substantiation. Purchasers should specify stereochemical composition in procurement specifications and request certificates of analysis documenting enantiomeric purity.

GC-MS Reference Standard for Volatile Compound Identification in Complex Food Matrices

Analytical laboratories performing volatile compound identification in fruit, vegetable, or fermented product matrices require authenticated Hept-4-en-2-ol as a retention index reference standard. The established Kovats retention index of 888 on DB-5 columns [1] enables unambiguous chromatographic identification, while the compound's distinct mass spectrum differentiates it from saturated C7 alcohols. Laboratories should procure Hept-4-en-2-ol with documented purity ≥95% and request retention index verification data for their specific column configuration to ensure accurate peak assignment in complex chromatograms.

Corn-Derived Volatile Research and Plant-Insect Interaction Studies

Entomologists and plant volatile researchers investigating Zea mays semiochemical ecology or Heliothis zea (corn ear worm) attractant mechanisms should source Hept-4-en-2-ol specifically from suppliers providing documentation of the compound's natural occurrence profile [1][2]. The compound's identification in corn silk, kernels, and husks establishes its biological relevance, distinguishing it from synthetic-only C7 alcohols that lack documented ecological context. Research applications may require both the (E)- and (Z)- geometric isomers for comparative bioassay studies given the established structure-odor divergence in the 4-heptenyl framework [3].

Flavor Ester Synthesis: Hept-4-en-2-yl Acetate Production for Fruity Aroma Applications

Chemical manufacturing operations synthesizing Hept-4-en-2-yl acetate for downstream flavor and fragrance applications should procure Hept-4-en-2-ol as the starting alcohol precursor rather than alternative C7 alcohols [1]. The unsaturation in the parent alcohol's backbone imparts distinct physicochemical properties to the resulting acetate ester, influencing partition coefficients, volatility, and sensory release kinetics in finished formulations. Procurement decisions should consider the E/Z isomeric purity of the starting alcohol, as geometric isomerism in the precursor will propagate to the acetate derivative, affecting the final product's odor profile based on established structure-odor relationships in the 4-heptenyl framework [2].

Technical Documentation Hub

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